molecular formula C12H12N2O4 B2378520 3-(2-Methoxyacetamido)benzofuran-2-carboxamide CAS No. 898372-77-5

3-(2-Methoxyacetamido)benzofuran-2-carboxamide

Cat. No.: B2378520
CAS No.: 898372-77-5
M. Wt: 248.238
InChI Key: WEQQQSDTJYSSGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methoxyacetamido)benzofuran-2-carboxamide is a synthetic small molecule based on a benzofuran-2-carboxamide core structure, a scaffold recognized in medicinal chemistry research . The compound features a methoxyacetamido substituent, a functional group that can influence the molecule's physicochemical properties and bioavailability. Benzofuran carboxamides are of significant interest in early-stage drug discovery for their potential as versatile intermediates and building blocks for the development of novel bioactive compounds . Researchers utilize these structures in exploring structure-activity relationships (SAR), particularly in the design of molecules that target enzymatic pathways or modulate protein-protein interactions . The specific mechanism of action and research applications for this compound are yet to be fully characterized, presenting an opportunity for investigative research. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-[(2-methoxyacetyl)amino]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-17-6-9(15)14-10-7-4-2-3-5-8(7)18-11(10)12(13)16/h2-5H,6H2,1H3,(H2,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQQQSDTJYSSGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carboxylic Acid Activation

The synthesis typically begins with benzofuran-2-carboxylic acid (1 ), which is activated to its reactive acyl chloride or mixed anhydride form. Thionyl chloride (SOCl₂) or oxalyl chloride (Cl₂C₂O₂) in dichloromethane (DCM) at 0–5°C for 2–4 hours converts 1 into benzofuran-2-carbonyl chloride (2 ) with >95% conversion. Alternatively, 2-chloro-1-methylpyridinium iodide (Mukaiyama reagent) in N-methylpyrrolidone (NMP) activates the carboxylic acid via in situ formation of an acylimidazolium intermediate, enabling room-temperature reactions.

Amide Bond Formation

The activated intermediate (2 ) is reacted with 2-methoxyacetamide (3 ) in the presence of a base. Ethyldiisopropylamine (DIPEA) or triethylamine (TEA) in tetrahydrofuran (THF) at 25°C for 12–16 hours yields 3-(2-methoxyacetamido)benzofuran-2-carboxamide (4 ) with isolated yields of 70–85%. Schlenk techniques under nitrogen atmosphere prevent hydrolysis of the acyl chloride.

Table 1: Traditional Amidation Conditions and Yields

Step Reagents/Conditions Yield (%) Purity (%) Source
Carboxylic acid activation SOCl₂, DCM, 0°C, 2h >95 98
Amidation 2 , 3 , DIPEA, THF, 25°C, 16h 78 95

Transition Metal-Catalyzed C–H Functionalization

Directed C–H Arylation

A modular approach employs palladium-catalyzed C–H arylation to introduce substituents at the C3 position of the benzofuran core. Using 8-aminoquinoline (8-AQ) as a directing group, benzofuran-2-carboxamide (5 ) reacts with aryl iodides (6 ) under Pd(OAc)₂ catalysis in dimethylacetamide (DMA) at 110°C for 24 hours. This method achieves 80–92% yields for diverse aryl groups, including electron-deficient and heteroaryl substituents.

Transamidation for Functional Group Diversification

Post-arylation, the 8-AQ directing group is cleaved via a one-pot, two-step transamidation. Treatment with Boc₂O (di-tert-butyl dicarbonate) in THF forms an N-acyl-Boc-carbamate intermediate (7 ), which undergoes aminolysis with methoxyethylamine in methanol at 60°C to furnish 4 in 65–88% yield.

Table 2: Pd-Catalyzed C–H Arylation Optimization

Parameter Optimal Condition Impact on Yield Source
Catalyst Pd(OAc)₂ (10 mol%) +15%
Solvent DMA +20% vs. DMF
Temperature 110°C 92% yield

Industrial Scale Production Considerations

Continuous Flow Synthesis

To enhance throughput, benzofuran core formation and amidation are conducted in continuous flow reactors. Microreactors with immobilized lipases (e.g., CALB) enable enzymatic acylation of intermediates at 30°C with residence times <2 hours, reducing solvent use by 40% compared to batch processes.

Solvent and Catalyst Recycling

Industrial protocols recover Pd nanoparticles via carbon filtration (95% recovery). Solvents like 2-methyltetrahydrofuran (2-MeTHF), a green alternative, are distilled and reused, lowering the E-factor (environmental impact metric) from 53.6 to 1.1 when excluding solvents.

Table 3: Industrial Process Metrics

Metric Batch Process Continuous Flow Source
Annual Capacity 500 kg 2,000 kg
Pd Catalyst Loss 8% per cycle <2% per cycle
E-Factor (solvents excluded) 12.4 1.1

Comparative Analysis of Synthetic Routes

Yield and Scalability

Traditional amidation offers moderate yields (70–85%) but requires stoichiometric activating agents, limiting scalability. In contrast, Pd-catalyzed C–H functionalization provides higher yields (80–92%) and regioselectivity, though Pd costs necessitate efficient recycling.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyacetamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Mechanism of Action

Comparison with Similar Compounds

3-(2-Methoxyacetamido)benzofuran-2-carboxamide vs. 5-(Piperazin-1-yl)benzofuran-2-carboxamide (Vilazodone Intermediate)

  • Substituent Position and Type :
    • The target compound has a methoxyacetamido group at position 3, while the vilazodone intermediate features a piperazinyl group at position 5 .
    • The carboxamide group at position 2 is conserved in both compounds.
  • Molecular Formula and Weight :
    • Target Compound : C${12}$H${13}$N$3$O$5$ (calculated molecular weight: 295.26 g/mol).
    • Vilazodone Intermediate : C${13}$H${15}$N$3$O$2$ (molecular weight: 245.28 g/mol) .
  • Pharmacological Implications: The piperazinyl group in vilazodone intermediates enhances solubility and serotonin receptor affinity, contributing to vilazodone’s efficacy as an antidepressant .

This compound vs. 2-Cyano-N-[(methylamino)carbonyl]acetamide

  • Core Structure: The target compound retains a benzofuran scaffold, whereas 2-cyano-N-[(methylamino)carbonyl]acetamide is a simpler acetamide derivative without a fused aromatic system .
  • Functional Groups: The cyano and methylamino carbonyl groups in the latter compound introduce distinct reactivity and toxicity profiles, though these remain understudied .

Table 1: Comparative Analysis of Key Compounds

Property This compound 5-(Piperazin-1-yl)benzofuran-2-carboxamide 2-Cyano-N-[(methylamino)carbonyl]acetamide
Molecular Formula C${12}$H${13}$N$3$O$5$ C${13}$H${15}$N$3$O$2$ C$5$H$7$N$3$O$2$
Molecular Weight (g/mol) 295.26 245.28 141.13
Key Substituents 3-methoxyacetamido, 2-carboxamide 5-piperazinyl, 2-carboxamide Cyano, methylamino carbonyl
Bioactivity Relevance Potential CNS modulation (inferred) Serotonin reuptake inhibition (vilazodone) Unknown (limited toxicological data)
Synthetic Complexity Moderate (requires selective acylation) High (piperazine coupling steps) Low (simple acetamide derivatization)

Biological Activity

3-(2-Methoxyacetamido)benzofuran-2-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in neuroprotection and anticancer activity. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, structure-activity relationships (SAR), and potential applications.

Chemical Structure and Properties

The compound features a benzofuran core with an acetamido group and a methoxy substitution, which are critical for its biological activity. The structural formula can be represented as follows:

C12H13NO4\text{C}_{12}\text{H}_{13}\text{N}\text{O}_{4}

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Neuroprotective Effects : The compound has been shown to protect neuronal cells from excitotoxicity induced by NMDA (N-methyl-D-aspartate), suggesting its potential utility in treating neurodegenerative diseases.
  • Antioxidant Activity : It acts as a free radical scavenger, inhibiting oxidative stress in neuronal cells, which is crucial in preventing cellular damage.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Neuroprotective Activity

A study investigated the neuroprotective effects of various benzofuran derivatives, including this compound. The findings indicated that this compound significantly reduced NMDA-induced neuronal damage at concentrations as low as 30 μM, comparable to established neuroprotectants like memantine .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including:

  • Breast Cancer : MCF-7 and MDA-MB-231
  • Lung Cancer : A549
  • Colorectal Cancer : HCT-116

The compound's IC50 values indicate potent activity, particularly against breast cancer cells, where it induces apoptosis through the activation of caspase pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Key observations include:

  • Methoxy Group : Enhances lipophilicity and may facilitate better cell membrane penetration.
  • Acetamido Group : Contributes to hydrogen bonding interactions with biological targets, enhancing binding affinity.

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundBenzofuran core with acetamido groupNeuroprotective, anticancer
7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamidesVarying substitutions on phenyl ringNeuroprotective
Benzoxazole derivativesHeterocyclic structuresAntimicrobial, anticancer

Case Studies

  • Neuroprotection : In a study involving primary cultured rat cortical neurons, this compound significantly reduced cell death induced by NMDA excitotoxicity. The protective effect was dose-dependent and highlighted the compound's potential for treating conditions like Alzheimer's disease .
  • Anticancer Efficacy : A comparative study of various benzofuran derivatives revealed that this compound exhibited superior cytotoxicity against MCF-7 breast cancer cells compared to other derivatives tested. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Q & A

Q. What are the key synthetic pathways for 3-(2-Methoxyacetamido)benzofuran-2-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves a multi-step process:

Benzofuran Core Formation : Cyclization of substituted phenols or furans under acidic or catalytic conditions.

Functionalization : Introduction of the methoxyacetamido group via amide coupling using agents like EDC or DCC, followed by carboxamide formation .

Purification : Column chromatography or recrystallization to achieve >95% purity.
Optimization focuses on solvent selection (e.g., DMF for solubility), temperature control (60–80°C for coupling reactions), and catalyst use (e.g., DMAP for efficiency) .

Q. How is the structural integrity of this compound confirmed experimentally?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR verify the benzofuran scaffold, methoxyacetamido substituents, and carboxamide group. For example, the methoxy protons appear as a singlet at ~3.8 ppm .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 318.12) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns critical for stability .

Q. What preliminary biological screening methods are used to assess its bioactivity?

  • Enzyme Inhibition Assays : Measure IC50_{50} values against targets like kinases or proteases using fluorescence-based substrates .
  • Cell Viability Assays : MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) to screen for cytotoxicity .
  • Antimicrobial Testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence bioactivity?

  • Comparative SAR Studies : Replace the methoxy group with halogens (e.g., F, Br) or bulky substituents to alter lipophilicity and target binding. For example, fluorinated analogs show enhanced blood-brain barrier penetration .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) predict interactions with active sites, such as hydrogen bonding with the carboxamide group .
  • In Vivo Pharmacokinetics : Modify substituents to improve metabolic stability (e.g., replacing esters with amides reduces hepatic clearance) .

Q. What analytical strategies resolve contradictions in reported bioactivity data?

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time to minimize variability .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies between in vitro and in vivo results .
  • Target Engagement Studies : Use techniques like SPR (Surface Plasmon Resonance) to validate direct binding to purported targets .

Q. How is the compound’s stability assessed under experimental storage and handling conditions?

  • Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B guidelines), and humidity (75% RH) to identify degradation products via HPLC .
  • Lyophilization : Assess stability in lyophilized vs. solution states; methoxy groups may hydrolyze in aqueous buffers at pH >8 .

Q. What methods are employed to study its mechanism of action in complex biological systems?

  • Transcriptomics/Proteomics : RNA-seq or SILAC-based proteomics to identify differentially expressed pathways (e.g., apoptosis or oxidative stress) .
  • Chemical Proteomics : Use photoaffinity probes derived from the compound to map binding proteins in cell lysates .
  • In Vivo Imaging : Radiolabel with 18F^{18}F for PET imaging to track biodistribution in rodent models .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

StepReagents/ConditionsYield (%)Purity (%)Reference
Benzofuran coreAcetic anhydride, H2 _2SO4_4, 80°C6590
Amide couplingEDC, DMAP, DMF, 25°C7895
Carboxamide formationNH3_3/MeOH, 40°C8298

Q. Table 2. Comparative Bioactivity of Derivatives

DerivativeSubstituentIC50_{50} (μM)TargetReference
3-FluoroF0.45Kinase X
3-BromoBr1.2Protease Y
3-MethoxyOCH3_32.8Enzyme Z

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.